molecular formula C17H16FN3O3S2 B2427925 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1351614-21-5

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2427925
CAS No.: 1351614-21-5
M. Wt: 393.45
InChI Key: DFOKEHZPASBZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and the thiophene ring would contribute to the compound’s aromaticity, while the sulfonamide group would likely be involved in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antiproliferative Agents

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide and its derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, including MCF-7, HeLa, A-549, and Du-145. Compounds in this series have demonstrated significant antiproliferative effects with varying degrees of potency, indicating potential as cancer therapeutics (Pawar, Pansare, & Shinde, 2018).

Antimicrobial Activity

Research into sulfonamide derivatives, including those structurally similar to this compound, has demonstrated notable antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, showing good activity in comparison to standard antibacterial and antifungal agents (Subramanyam et al., 2017).

Fluorescence Binding Studies

Derivatives of this compound have been synthesized and investigated for their interactions with proteins like bovine serum albumin (BSA). These studies provide insights into the binding mechanisms and potential biological activities of these compounds (Meng et al., 2012).

Antitumor Drugs

Sulfonamide derivatives, similar to the compound , have been designed and synthesized as potential antitumor agents. These compounds have been tested for their antitumor activity and toxicity in mice, exhibiting promising results as low-toxicity antitumor agents (Huang, Lin, & Huang, 2001).

Biochemical Research

The compound and its derivatives have been utilized in biochemical research, particularly in studies involving enzyme inhibition and receptor binding. These applications are crucial for understanding the biochemical pathways and mechanisms of action of potential therapeutic agents (Gangjee et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-12-2-7-17(25-12)26(23,24)20-8-9-21-11-19-15(10-16(21)22)13-3-5-14(18)6-4-13/h2-7,10-11,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOKEHZPASBZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.